molecular formula C10H8O4S2 B13845266 S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate

S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate

Cat. No.: B13845266
M. Wt: 256.3 g/mol
InChI Key: PPHJVPABWBMYMT-UHFFFAOYSA-N
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Description

S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate is a complex organic compound with the molecular formula C10H8O4S2. This compound features a unique structure that includes both thiophene and furan rings, which are known for their diverse chemical reactivity and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols .

Scientific Research Applications

S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-((4-Hydroxy-5-oxo-2,5-dihydrothiophen-3-yl)methyl) Furan-2-carbothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined thiophene and furan rings, which provide a versatile platform for chemical modifications and diverse applications in various fields .

Properties

Molecular Formula

C10H8O4S2

Molecular Weight

256.3 g/mol

IUPAC Name

S-[(4-hydroxy-5-oxo-2H-thiophen-3-yl)methyl] furan-2-carbothioate

InChI

InChI=1S/C10H8O4S2/c11-8-6(5-16-10(8)13)4-15-9(12)7-2-1-3-14-7/h1-3,11H,4-5H2

InChI Key

PPHJVPABWBMYMT-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=O)S1)O)CSC(=O)C2=CC=CO2

Origin of Product

United States

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